molecular formula C8H6F2N2OS B1414929 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine CAS No. 1038981-17-7

4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Cat. No.: B1414929
CAS No.: 1038981-17-7
M. Wt: 216.21 g/mol
InChI Key: JUHFOUUZNXNWQE-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1,3-benzothiazol-2-amine is a high-purity benzothiazole derivative designed for pharmaceutical and oncological research. Benzothiazole scaffolds are recognized as privileged structures in medicinal chemistry due to their distinctive aromatic heterocyclic framework, which enables a broad spectrum of biological interactions . This compound is of significant interest in the development of novel targeted therapies, particularly in oncology. Its core structure is closely related to advanced lead compounds that have demonstrated potent and selective anti-tumor activity in various human cancer cell lines, including those derived from non-small cell lung cancer . The structural motif of this compound suggests potential for multi-kinase inhibition, a promising strategy in targeted cancer treatment. Recent research focuses on designing benzothiazole hybrids capable of simultaneously inhibiting key kinase targets such as VEGFR-2 and BRAF, which have a synergistic effect on tumor progression and angiogenesis . The difluoromethoxy substitution at the 4-position is a strategic modification that can influence the compound's electronic properties, metabolic stability, and overall pharmacokinetic profile. Furthermore, the 2-amine group serves as a critical handle for further synthetic elaboration, allowing researchers to develop more complex molecular hybrids for structure-activity relationship (SAR) studies. This product is intended for investigational purposes in exploring new therapeutic agents with dual-action capabilities, potentially targeting both cancer cell proliferation and the associated inflammatory microenvironment . It is supplied with comprehensive analytical data to ensure identity and purity. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(difluoromethoxy)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-2-1-3-5-6(4)12-8(11)14-5/h1-3,7H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHFOUUZNXNWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Synthesis

The benzothiazole core is synthesized by cyclization of 2-aminothiophenol derivatives, a well-established method in heterocyclic chemistry. The typical procedure involves:

  • Starting Material: Substituted 2-aminothiophenols.
  • Reaction Conditions: Acidic or oxidative cyclization, often using oxidizing agents such as hydrogen peroxide or ferric chloride.
  • Outcome: Formation of the benzothiazole ring with high yields (~70%).

Example:

2-aminothiophenol reacts with formic acid derivatives under oxidative conditions to form benzothiazole.

Introduction of the Difluoromethoxy Group

Late-stage difluoromethylation is a common approach, employing reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, which reacts with aryl halides or derivatives to introduce the CF2H group.

Key Methods:

  • Decarboxylative coupling: Coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation, yields difluoromethylated arenes.
  • Reagents: Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, palladium catalysts, or copper-mediated systems.
  • Conditions: Elevated temperatures, inert atmospheres, and specific solvents like DMF or THF.

Research Data:

Method Reagents Yield References
Decarboxylative coupling Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate Up to 60-70%

Amide Coupling and Final Functionalization

The final step involves coupling the difluoromethoxy-substituted benzothiazole derivative with an amine precursor, typically using carbodiimide coupling agents such as EDC or HOBt.

  • Reaction Conditions: Reflux in dry solvents like DMF or DMSO.
  • Yield: Generally high, around 65-85%, depending on the specific substrate and reaction optimization.

Example:

Reaction of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with substituted 2-aminobenzothiazole using EDC/HOBt in DMF.

Optimization Strategies

  • Temperature Control: Reactions are optimized at reflux temperatures to maximize yield.
  • Solvent Selection: Use of polar aprotic solvents such as DMF or THF enhances coupling efficiency.
  • Catalyst Loading: Adjusting catalyst amounts (e.g., EDC, HOBt) improves coupling yields.
  • Purification: Recrystallization from ethanol/water mixtures or chromatography ensures high purity.

Data Table of Synthesis Yields

Step Reagents Solvent Catalyst Yield (%) Reference
Benzothiazole cyclization 2-aminothiophenol derivatives Ethanol H2SO4 70
Difluoromethylation Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate DMF Pd catalyst 60-70
Amide coupling Difluoromethoxy benzothiazole derivative DMF EDC/HOBt 65-85

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Benzothiazole derivatives, including 4-(difluoromethoxy)-1,3-benzothiazol-2-amine, exhibit notable antimicrobial activities. Research has demonstrated that these compounds can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cellular processes critical for microbial survival, such as enzyme inhibition and interference with nucleic acid synthesis .

Table 1: Summary of Antimicrobial Activity

MicroorganismActivity ObservedReference
Escherichia coliInhibition of growth
Staphylococcus aureusSignificant antibacterial effect
Candida albicansAntifungal activity

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has shown effectiveness against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound induces apoptosis and cell cycle arrest through modulation of key signaling pathways such as AKT and ERK .

Table 2: Summary of Anticancer Activity

Cell LineEffect ObservedMechanism
A431Inhibition of proliferationApoptosis induction
A549Reduced cell viabilityCell cycle arrest

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials : Utilizing 1,3-benzothiazole derivatives as a scaffold.
  • Reagents : Employing difluoromethoxy reagents under controlled conditions.
  • Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

This compound's unique structure enhances its reactivity and potential for forming various derivatives with distinct biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy vs. Difluoromethoxy Substitution

Replacing the difluoromethoxy group with methoxy (-OCH₃) alters electronic and lipophilic properties. For instance, 5-methoxy-1,3-benzothiazol-2-amine () exhibits moderate antimicrobial activity, whereas the target compound shows anticancer activity . The fluorine atoms in the difluoromethoxy group likely enhance metabolic stability and membrane permeability compared to methoxy derivatives .

Halogenated Phenyl Substituents

4-(2,6-Difluoro-3-methylphenyl)-1,3-thiazol-2-amine () contains a difluorophenyl group attached to a thiazole ring. While structurally distinct, the fluorine atoms here may similarly influence binding affinity, though its biological activity remains unreported.

Structural Analogues with Heterocyclic Modifications

Thiophene-Benzothiazole Hybrids

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine () incorporates a thiophene ring fused to benzothiazole. This hybrid structure may enhance π-π stacking interactions in biological targets, though its activity is unspecified .

Triazole-Benzothiazole Derivatives

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () integrates a triazole ring, which could improve solubility and hydrogen-bonding capacity. However, the nitro group may introduce toxicity concerns .

Pharmacological Profiles

Anticancer Activity

In contrast, benzofuran-benzothiazole hybrids (e.g., compound 3b–3d in ) show moderate antimicrobial activity but lack anticancer data .

Toxicity

Fluorinated compounds generally exhibit altered toxicity profiles due to enhanced stability and reduced oxidative metabolism .

Tabulated Comparison of Key Compounds

Compound Name Substituents/Modifications Biological Activity Key Properties Reference
4-(Difluoromethoxy)-1,3-benzothiazol-2-amine 4-OCHF₂, 2-NH₂ Anticancer High metabolic stability
5-Methoxy-1,3-benzothiazol-2-amine 5-OCH₃, 2-NH₂ Antimicrobial (moderate) Electron-donating substituent
4-(2,6-Difluoro-3-methylphenyl)-1,3-thiazol-2-amine Difluorophenyl-thiazole Not reported Enhanced lipophilicity
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine Thiophene-benzothiazole hybrid Not reported Potential π-π interactions
N-[(1Z)-1-(benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine Benzofuran-benzothiazole Antimicrobial (moderate) Hybrid heterocyclic system

Biological Activity

4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (DGM) is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article reviews the biological activity of DGM, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DGM is characterized by a benzothiazole core with a difluoromethoxy group and an amino group. Its molecular formula is C9H7F2N2OS, with a molecular weight of approximately 234.20 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, contributing to improved bioavailability and efficacy in biological systems.

The biological activity of DGM is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, DGM has been shown to inhibit the expression of proteins associated with pulmonary fibrosis, such as α-SMA (alpha-smooth muscle actin), vimentin, and collagen I, while promoting the expression of E-cadherin. This modulation suggests a role in reducing fibrosis through the inhibition of Smad2/3 phosphorylation pathways.

Biological Activity Overview

DGM exhibits a range of biological activities, which can be summarized as follows:

Activity Description
Antifibrotic Inhibits fibrotic markers in pulmonary fibrosis models.
Antitumor Potential activity against various cancer cell lines due to structural similarities with known antitumor agents .
PDE-4 Inhibition Shows selective inhibition of phosphodiesterase-4 (PDE-4), which is implicated in inflammatory responses and respiratory diseases .

Case Studies and Research Findings

  • Pulmonary Fibrosis Research :
    • A study demonstrated that DGM treatment resulted in a significant reduction in fibrotic markers in lung tissue samples from experimental models. The treatment led to decreased levels of α-SMA and collagen I while increasing E-cadherin expression, indicating a shift towards a less fibrotic phenotype.
  • PDE-4B Selectivity :
    • Research on DGM analogs revealed that compounds structurally related to DGM exhibited selective inhibition of PDE-4B over PDE-4D. This selectivity was linked to enhanced pharmacokinetic profiles, including increased metabolic stability and prolonged half-lives compared to traditional PDE-4 inhibitors like Roflumilast .
  • Antitumor Activity :
    • Structure-activity relationship studies indicated that benzothiazole derivatives similar to DGM possess significant antitumor activity against various cancer cell lines, including breast, ovarian, and colon cancers. These studies suggest that modifications in the benzothiazole structure can enhance potency and selectivity against specific cancer types .

Q & A

Basic: What synthetic methodologies are commonly employed for 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine, and how do reaction conditions affect yield and purity?

Answer:
The synthesis typically involves cyclization of precursor thioamide intermediates under controlled conditions. A general approach includes:

  • Step 1 : Preparation of a substituted benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example, NaH-mediated reactions in THF with fluoroethanol can introduce the difluoromethoxy group at the 4-position .
  • Step 2 : Optimization of reflux time (e.g., 2–18 hours) and solvent choice (e.g., DMSO, ethanol) to enhance cyclization efficiency. Prolonged reflux may degrade sensitive functional groups, reducing yield .
  • Step 3 : Purification via recrystallization (water-ethanol mixtures) or column chromatography to achieve >95% purity. Yield variations (e.g., 65–85%) are linked to steric hindrance from substituents and reaction temperature control .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Answer:
Structural elucidation involves:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–S: ~1.74 Å) and dihedral angles between the benzothiazole and difluoromethoxy groups, confirming regiochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and CF₂O groups (δ 4.2–4.5 ppm for OCHF₂).
    • IR Spectroscopy : Detects N–H stretches (~3350 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 245.0421) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in antimicrobial or antitumor efficacy often arise from:

  • Structural Analogues : Minor substituent changes (e.g., replacing difluoromethoxy with methoxy groups) alter lipophilicity and membrane permeability, impacting activity .
  • Assay Variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) to control for inoculum size and growth media.
  • Data Normalization : Compare IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for inter-lab variability .

Advanced: What strategies improve the pharmacokinetic profile of this compound for CNS-targeted applications?

Answer:

  • Lipophilicity Optimization : Introduce alkyl chains (e.g., tert-butyl at the 4-position) to enhance blood-brain barrier penetration. LogP values >2.5 correlate with improved CNS uptake .
  • Prodrug Design : Mask the amine group with acetyl or carbamate prodrugs to increase solubility and reduce first-pass metabolism .
  • Metabolic Stability : Incorporate deuterium at labile positions (e.g., C–H bonds adjacent to the thiazole ring) to slow oxidative degradation .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Reagent Compatibility : NaH and fluoroethanol require anhydrous conditions and specialized equipment to handle moisture sensitivity .
  • Byproduct Formation : Monitor for over-alkylation (e.g., di-fluorinated byproducts) using HPLC with UV detection at 254 nm .
  • Yield Scaling : Batch reactors with precise temperature control (±2°C) minimize side reactions during cyclization .

Advanced: How does computational modeling aid in predicting the binding affinity of this compound to biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., topoisomerase II). The difluoromethoxy group shows hydrogen bonding with Arg503 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett σ values) with antimicrobial activity to guide structural modifications .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

  • Storage : Store under inert gas (Argon) at 2–8°C to prevent hydrolysis of the difluoromethoxy group .
  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (LD₅₀ >500 mg/kg in rodents) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic HF .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethoxy)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

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